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Compound of Interest

Compound Name: ZG-126

Cat. No.: B15543055 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZG-126 is a novel small molecule that functions as a dual agonist of the Vitamin D Receptor

(VDR) and an inhibitor of histone deacetylase (HDAC).[1] This dual mechanism of action

suggests a potential role in modulating immune responses, particularly in the context of

inflammation and cancer.[1] Preliminary evidence indicates that ZG-126 exhibits anti-

inflammatory properties by reducing macrophage infiltration and skewing macrophage

polarization away from the immunosuppressive M2 phenotype.[1] Flow cytometry is an

indispensable tool for dissecting the complex effects of novel therapeutics on the immune

system.[2][3][4][5][6] This high-throughput technique allows for the simultaneous multi-

parametric analysis of single cells, enabling the identification and quantification of distinct

immune cell populations and their functional states. This application note provides a detailed

protocol for the analysis of immune cell populations from peripheral blood mononuclear cells

(PBMCs) or dissociated tissues after treatment with ZG-126, using multi-color flow cytometry.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a flow cytometry

experiment analyzing the effect of ZG-126 on murine splenocytes. In this notional experiment,

splenocytes were isolated from mice treated with a vehicle control or ZG-126 (10 mg/kg) for 7

days. The data represents the percentage of various immune cell populations within the total

live, CD45+ leukocyte gate.
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Immune Cell
Population

Marker
Combination

Vehicle
Control (% of
CD45+)

ZG-126
Treated (% of
CD45+)

Fold Change

T-Helper Cells CD3+ CD4+ 35.2 ± 2.1 34.8 ± 1.9 -1.1%

Cytotoxic T-Cells CD3+ CD8+ 18.5 ± 1.5 18.2 ± 1.7 -1.6%

B-Cells CD19+ 38.1 ± 2.5 39.0 ± 2.2 +2.4%

Natural Killer

(NK) Cells
NK1.1+ CD3- 5.1 ± 0.8 5.3 ± 0.7 +3.9%

Total

Macrophages
F4/80+ CD11b+ 2.5 ± 0.4 2.0 ± 0.3 -20.0%

M1 Macrophages
F4/80+ CD11b+

CD86+
1.8 ± 0.3 1.6 ± 0.2 -11.1%

M2 Macrophages
F4/80+ CD11b+

CD206+
0.7 ± 0.2 0.3 ± 0.1 -57.1%

Dendritic Cells CD11c+ MHCII+ 1.2 ± 0.2 1.1 ± 0.2 -8.3%

Data are presented as mean ± standard deviation.

Experimental Protocols

This protocol outlines the steps for preparing single-cell suspensions from murine spleens,

staining for flow cytometry analysis, and acquiring data.

Materials and Reagents:

Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% Fetal Bovine

Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

Phosphate Buffered Saline (PBS)

ACK Lysing Buffer (for red blood cell lysis)

FACS Buffer: PBS with 2% FBS and 2 mM EDTA
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70 µm cell strainers

96-well V-bottom plates

Flow cytometer (e.g., a 4-laser instrument)[2]

Fluorescently conjugated antibodies (see table below for a suggested panel)

Viability dye (e.g., Zombie NIR™ or similar)

Antibody Panel for Murine Splenocyte Analysis:

Target Fluorochrome Clone

CD45 BUV395 30-F11

CD3 APC-Cy7 145-2C11

CD4 BV421 GK1.5

CD8a PerCP-Cy5.5 53-6.7

CD19 PE-Cy7 6D5

NK1.1 BV605 PK136

F4/80 PE BM8

CD11b FITC M1/70

CD11c APC N418

MHC Class II (I-A/I-E) BV786 M5/114.15.2

CD86 BV650 GL1

CD206 (MMR) Alexa Fluor 647 C068C2

Viability Dye Zombie NIR™

Protocol Steps:

Single-Cell Suspension Preparation from Spleen:
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1. Aseptically harvest spleens from vehicle control and ZG-126 treated mice.

2. Mechanically dissociate the spleens in a small volume of cRPMI by gently mashing

through a 70 µm cell strainer using the plunger of a 3 mL syringe.

3. Rinse the strainer with additional cRPMI to collect the remaining cells.

4. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

5. Discard the supernatant and resuspend the cell pellet in 1 mL of ACK Lysing Buffer.

Incubate for 3-5 minutes at room temperature to lyse red blood cells.

6. Add 10 mL of cRPMI to quench the lysis reaction and centrifuge at 300 x g for 5 minutes at

4°C.

7. Discard the supernatant, resuspend the cells in FACS buffer, and count the cells.

Staining for Flow Cytometry:

1. Adjust the cell concentration to 1 x 10^7 cells/mL in cold FACS buffer.

2. Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well V-bottom plate.

3. Add the viability dye according to the manufacturer's protocol and incubate in the dark.

4. Wash the cells with 200 µL of FACS buffer and centrifuge at 400 x g for 3 minutes at 4°C.

5. Resuspend the cells in 50 µL of FACS buffer containing the pre-titrated antibody cocktail

for surface staining.

6. Incubate for 20-30 minutes at 4°C in the dark.

7. Wash the cells twice with 200 µL of FACS buffer, centrifuging at 400 x g for 3 minutes at

4°C between washes.

8. Resuspend the final cell pellet in 200 µL of FACS buffer.

Data Acquisition:
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1. Acquire data on a properly calibrated flow cytometer.

2. Collect a sufficient number of events (e.g., 100,000-500,000 events) for robust statistical

analysis.

3. Ensure appropriate compensation controls (single-stained beads or cells) are run for each

fluorochrome used.
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Click to download full resolution via product page

Caption: Experimental workflow for flow cytometry analysis.

ZG-126 Dual Mechanism of Action

ZG-126

Vitamin D Receptor (VDR)
Agonism

Histone Deacetylase (HDAC)
Inhibition

Altered Gene Expression
(e.g., anti-inflammatory genes)

Decreased M2 Polarization
(Reduced CD206) Reduced Macrophage Infiltration

Click to download full resolution via product page

Caption: Hypothetical signaling pathway of ZG-126.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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